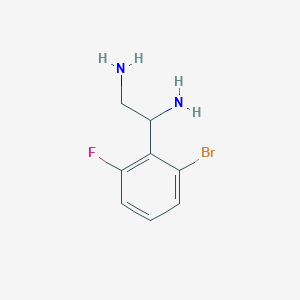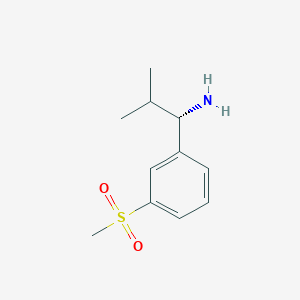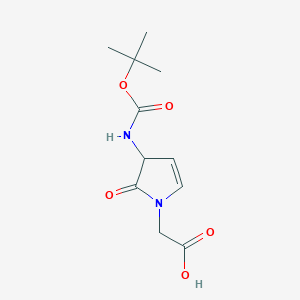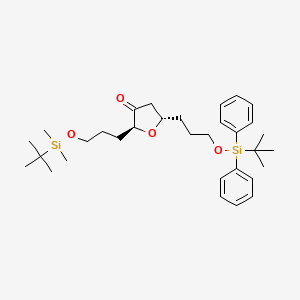![molecular formula C17H24FNO3S B13054744 8-(3-Fluoro-5-((3-methoxypropyl)thio)phenyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B13054744.png)
8-(3-Fluoro-5-((3-methoxypropyl)thio)phenyl)-1,4-dioxa-8-azaspiro[4.5]decane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(3-Fluoro-5-((3-methoxypropyl)thio)phenyl)-1,4-dioxa-8-azaspiro[45]decane is a complex organic compound characterized by its unique spirocyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-(3-Fluoro-5-((3-methoxypropyl)thio)phenyl)-1,4-dioxa-8-azaspiro[4.5]decane typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the spirocyclic core: This is achieved through a cyclization reaction involving a suitable precursor.
Introduction of the fluoro and methoxypropyl groups: These groups are introduced via nucleophilic substitution reactions.
Thioether formation: The thioether linkage is formed through a reaction between a thiol and an appropriate electrophile.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
8-(3-Fluoro-5-((3-methoxypropyl)thio)phenyl)-1,4-dioxa-8-azaspiro[4.5]decane can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.
Reduction: The fluoro group can be reduced under specific conditions.
Substitution: The methoxypropyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioether group would yield sulfoxides or sulfones, while substitution reactions could yield a variety of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
8-(3-Fluoro-5-((3-methoxypropyl)thio)phenyl)-1,4-dioxa-8-azaspiro[4
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.
Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules.
Wirkmechanismus
The mechanism of action of 8-(3-Fluoro-5-((3-methoxypropyl)thio)phenyl)-1,4-dioxa-8-azaspiro[4.5]decane involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Oxa-8-azaspiro[4.5]decane: A structurally similar compound with different functional groups.
7-Azaspiro[3.5]nonane: Another spirocyclic compound with potential biological activity.
Uniqueness
8-(3-Fluoro-5-((3-methoxypropyl)thio)phenyl)-1,4-dioxa-8-azaspiro[4.5]decane is unique due to its specific combination of functional groups and spirocyclic structure. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C17H24FNO3S |
|---|---|
Molekulargewicht |
341.4 g/mol |
IUPAC-Name |
8-[3-fluoro-5-(3-methoxypropylsulfanyl)phenyl]-1,4-dioxa-8-azaspiro[4.5]decane |
InChI |
InChI=1S/C17H24FNO3S/c1-20-7-2-10-23-16-12-14(18)11-15(13-16)19-5-3-17(4-6-19)21-8-9-22-17/h11-13H,2-10H2,1H3 |
InChI-Schlüssel |
YIEOBEBYAOQEII-UHFFFAOYSA-N |
Kanonische SMILES |
COCCCSC1=CC(=CC(=C1)F)N2CCC3(CC2)OCCO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(3R)-3-Amino-3-[5-fluoro-3-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B13054679.png)


![8-Isopropyl-[1,2,4]triazolo[1,5-A]pyridin-2-amine](/img/structure/B13054689.png)
![7-Cyclopropyl-7H-pyrrolo[2,3-D]pyrimidin-4-OL](/img/structure/B13054697.png)



![Methyl 1-hydroxy-3,4-dihydro-1H-benzo[C][1,2]oxaborinine-7-carboxylate](/img/structure/B13054715.png)
![(1R)-1-[5-Fluoro-3-(trifluoromethyl)phenyl]prop-2-enylamine](/img/structure/B13054720.png)
![(E)-({6-phenylimidazo[2,1-b][1,3]thiazol-5-yl}methylidene)aminocyclopropanecarboxylate](/img/structure/B13054730.png)

